Tert-butyl 5-amino-2-methoxybenzylcarbamate
Description
Significance of Protected Amino-Benzylamine Scaffolds in Modern Chemical Transformations
Protected amino-benzylamine scaffolds are of paramount importance in contemporary organic synthesis, serving as crucial intermediates in the preparation of a diverse range of valuable compounds. The benzylamine (B48309) moiety is a common structural motif in many natural products, pharmaceuticals, and agrochemicals. The presence of an amino group on the aromatic ring further enhances the synthetic utility of these scaffolds, allowing for a variety of functionalization reactions.
The protection of the amino groups is a critical strategy in multi-step syntheses. It prevents unwanted side reactions and allows for the selective transformation of other functional groups within the molecule. The choice of protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its removal. Carbamates, in particular, have emerged as highly effective protecting groups for amines due to their robustness and the ability to be cleaved under specific and mild conditions.
Rationale for Dedicated Research on Tert-butyl 5-amino-2-methoxybenzylcarbamate as a Versatile Building Block
This compound stands out as a particularly valuable building block due to the strategic placement of its functional groups. The presence of a Boc-protected aminomethyl group, a free aromatic amino group, and a methoxy (B1213986) substituent on the benzene (B151609) ring offers a rich platform for diverse chemical modifications.
The free amino group at the 5-position can serve as a handle for a variety of transformations, including diazotization, acylation, and alkylation, enabling the introduction of a wide range of substituents. The methoxy group at the 2-position influences the electronic properties of the aromatic ring and can direct further electrophilic aromatic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the benzylamine nitrogen is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent functionalization of the benzylamine nitrogen. This orthogonal reactivity makes this compound a highly versatile intermediate for the synthesis of complex target molecules, particularly in the field of medicinal chemistry where substituted benzylamines are common pharmacophores.
Evolution of Carbamate (B1207046) Protecting Groups in Synthetic Organic Chemistry
The use of protecting groups is a fundamental concept in organic synthesis, and the development of new and more efficient protecting groups has been a continuous area of research. For the protection of amines, carbamates have proven to be exceptionally useful. researchgate.net
The evolution of carbamate protecting groups began with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. The Cbz group is stable under a variety of conditions but can be cleaved by catalytic hydrogenation. This was a significant advancement, particularly in peptide synthesis.
The next major breakthrough came with the development of the tert-butoxycarbonyl (Boc) group. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). rsc.org This orthogonality to the Cbz group's deprotection conditions revolutionized solid-phase peptide synthesis and expanded the repertoire of synthetic chemists.
Subsequently, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced. The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine. The development of these three key carbamate protecting groups (Cbz, Boc, and Fmoc), each with distinct deprotection conditions, has provided chemists with a powerful toolkit for orthogonal protection strategies in the synthesis of complex molecules containing multiple amino groups. chemicalbook.com
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.31 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and methanol. |
Synthesis and Methodologies
A definitive, published synthetic route specifically for this compound is not prominently available. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible and efficient synthetic pathway can be proposed. A likely precursor for this synthesis is 2-methoxy-5-nitrobenzylamine.
The synthesis would logically proceed in two key steps:
Boc Protection of the Benzylamine: The primary amino group of 2-methoxy-5-nitrobenzylamine would be protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate, in an appropriate solvent like dichloromethane or a biphasic system.
Reduction of the Nitro Group: The nitro group of the resulting Boc-protected intermediate would then be selectively reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reduction methods could include the use of tin(II) chloride or iron powder in acidic media.
This synthetic strategy allows for the selective protection of the more nucleophilic benzylamine in the presence of the aromatic nitro group, followed by the reduction of the nitro group to afford the target compound, this compound.
Applications in Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a free aromatic amine and a protected benzylamine, allows for sequential and selective functionalization.
For instance, the free aromatic amine can undergo a variety of reactions, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).
Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds.
Following the modification of the aromatic amine, the Boc protecting group on the benzylamine can be selectively removed under acidic conditions to liberate the benzylamine. This newly deprotected amino group can then be further functionalized, for example, by reductive amination or amide bond formation, without affecting the previously installed modifications on the aromatic ring. This strategic approach makes this compound a valuable intermediate in the construction of polysubstituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. While specific, documented applications are sparse in readily available literature, its structural motifs are present in various complex molecules, such as inhibitors of epidermal growth factor receptor (EGFR). atlantis-press.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHBARALVDBZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629313 | |
| Record name | tert-Butyl [(5-amino-2-methoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-51-7 | |
| Record name | tert-Butyl [(5-amino-2-methoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 5 Amino 2 Methoxybenzylcarbamate
Established Synthetic Routes to Tert-butyl 5-amino-2-methoxybenzylcarbamate
The synthesis of this compound can be achieved through various established routes, each with its own set of advantages and challenges. The most common strategies involve a linear sequence of reactions starting from a substituted benzene (B151609) derivative.
Synthesis via Nitration and Reduction of Precursor Aromatic Systems
A prevalent strategy for the introduction of an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. researchgate.net For the synthesis of this compound, a logical precursor would be a 2-methoxybenzyl derivative.
The synthetic journey would commence with the nitration of a 2-methoxy-substituted aromatic compound. The directing effects of the methoxy (B1213986) and benzyl (B1604629) groups would guide the position of the incoming nitro group. Following successful nitration to obtain a 2-methoxy-5-nitrobenzyl precursor, the subsequent step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C), iron in acidic media, or tin(II) chloride. researchgate.net
With the formation of 5-amino-2-methoxybenzylamine, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the benzylamine (B48309) nitrogen. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk
A plausible reaction scheme is outlined below:
Alternatively, the benzylamine moiety can be installed prior to the reduction of the nitro group. For instance, 2-methoxy-5-nitrobenzaldehyde (B1583642) can be subjected to reductive amination to form 2-methoxy-5-nitrobenzylamine, which is then reduced to 5-amino-2-methoxybenzylamine, followed by Boc protection.
Preparation through Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. researchgate.net In the context of synthesizing this compound, this strategy can be employed to form the benzylamine core.
One possible approach involves the reductive amination of 2-methoxy-5-aminobenzaldehyde with a suitable nitrogen source, such as ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net
Following the successful synthesis of 5-amino-2-methoxybenzylamine via this method, the subsequent Boc protection of the benzylamine nitrogen would be carried out as previously described.
A one-pot tandem direct reductive amination followed by N-Boc protection has also been reported as an efficient method for the synthesis of N-Boc protected secondary amines, which could potentially be adapted for this synthesis. nih.gov
Convergent Multi-Step Synthesis Approaches
Convergent synthesis offers an alternative strategy where complex molecules are assembled from smaller, pre-functionalized fragments. While a specific convergent synthesis for this compound is not detailed in the available literature, a similar approach has been documented for a more substituted analogue, Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. nih.govatlantis-press.com
This analogous synthesis starts with a commercially available, pre-functionalized aromatic compound, 4-fluoro-2-methoxy-5-nitroaniline. The synthesis proceeds through three key steps:
Acylation: The aniline (B41778) nitrogen is first protected with a Boc group using Boc₂O. nih.govatlantis-press.com
Nucleophilic Substitution: The fluorine atom is then displaced by a nucleophilic amine. nih.govatlantis-press.com
Reduction: Finally, the nitro group is reduced to an amine. nih.govatlantis-press.com
Adapting this convergent strategy to the synthesis of this compound would involve starting with a similarly substituted precursor, for example, a compound already containing the 2-methoxy and 5-nitro functionalities, and then introducing the benzylamine moiety.
Optimization of Reaction Parameters and Reagent Selection for Enhanced Formation Efficiency
The efficiency of the synthesis of this compound can be significantly influenced by the careful optimization of reaction parameters and the judicious selection of reagents for each synthetic step.
For the Boc protection step, various catalysts and conditions have been explored to improve yields and reaction times. While traditional methods often employ bases like DMAP, the use of protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, has been shown to be highly efficient for the chemoselective N-tert-butyloxycarbonylation of amines under solvent-free conditions. researchgate.net This approach often leads to rapid reaction rates, mild conditions, and excellent yields. researchgate.net
In a documented synthesis of a similar compound, the reduction of a nitro group was optimized. atlantis-press.com The use of 80% hydrazine (B178648) hydrate (B1144303) with ferric chloride (FeCl₃) and activated carbon at elevated temperatures (60-80 °C) proved to be an effective method. researchgate.net The progress of such reactions is typically monitored by thin-layer chromatography (TLC) to ensure completion. atlantis-press.com
The table below summarizes key reaction parameters and their potential for optimization in the synthesis of a structurally related compound, which can inform the synthesis of the target molecule. atlantis-press.com
| Step | Reagents | Solvent | Temperature | Yield |
| Acylation | Boc₂O, Triethylamine, DMAP | Dichloromethane (B109758) (DCM) | 40 °C | 90% |
| Nucleophilic Substitution | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | N,N-Dimethylacetamide (DMA) | 140 °C | Not specified |
| Reduction | 80% Hydrazine hydrate, FeCl₃, Activated Carbon | Ethanol | 60-80 °C | 98% |
Exploration of Sustainable and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of this compound, several opportunities exist to apply these principles.
A significant area for green innovation is in the N-Boc protection of the amine. Catalyst-free and solvent-free methods for Boc protection have been developed. ingentaconnect.com These methods often involve simply treating the amine with Boc₂O at room temperature, which can provide excellent yields in short reaction times, thus reducing the use of hazardous solvents and catalysts. ingentaconnect.com The use of water as a solvent in the presence of a recyclable heterogeneous acid catalyst like Amberlite-IR 120 also presents a green alternative.
For the reduction of the nitro group , traditional methods often use stoichiometric metals like iron or tin, which generate significant waste. Catalytic hydrogenation using catalysts like Pd/C is a greener alternative as it uses a small amount of catalyst and produces water as the primary byproduct. researchgate.net
The choice of solvents throughout the synthetic sequence is another critical aspect of green chemistry. Whenever possible, the use of greener solvents such as water, ethanol, or performing reactions under solvent-free conditions is preferred.
Investigation of Stereoselective Synthetic Pathways
The investigation of stereoselective synthetic pathways is primarily relevant for molecules that are chiral. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable to the direct preparation of this compound.
However, if chiral analogues of this compound were to be synthesized, or if chiral precursors were used in the synthesis, then stereoselective methods would become crucial. For instance, if a chiral substituent were present on the benzyl group or the aromatic ring, the introduction of other functional groups would need to be controlled to achieve the desired stereoisomer. In such hypothetical scenarios, chiral catalysts or auxiliaries would be employed to direct the stereochemical outcome of the reactions.
Chemical Reactivity and Mechanistic Transformation Studies of Tert Butyl 5 Amino 2 Methoxybenzylcarbamate
N-Boc Deprotection Strategies and Mechanistic Insights
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including nucleophilic attack and catalytic hydrogenation, and its facile removal under acidic conditions. nih.gov
The most prevalent method for the deprotection of the N-Boc group is through acid-mediated hydrolysis. fishersci.co.uk This transformation is typically efficient and proceeds readily at room temperature. fishersci.co.uk Strong acids, particularly trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly employed. fishersci.co.ukmasterorganicchemistry.com
The mechanism of acid-mediated cleavage involves three key steps:
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid. masterorganicchemistry.comcommonorganicchemistry.com
Cation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This step is the rate-determining step.
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form an ammonium (B1175870) salt. masterorganicchemistry.comcommonorganicchemistry.com
The tert-butyl cation generated can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene (B52900) gas, or react with other nucleophilic sites in the molecule, which can lead to undesired by-products. acsgcipr.org
Table 1: Common Reagents for Acid-Mediated N-Boc Deprotection
| Reagent | Typical Solvent(s) | Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature, 2-12h | fishersci.co.uksemanticscholar.orgjk-sci.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature, 2h | nih.govfishersci.co.uk |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Not specified | nih.govsemanticscholar.org |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Not specified | nih.govsemanticscholar.org |
The N-Boc protecting group is notably stable under conditions of catalytic hydrogenation. nih.govresearchgate.net This stability makes it an ideal orthogonal protecting group in syntheses where other functionalities, such as nitro groups, benzyl (B1604629) ethers (Cbz), or carbon-carbon multiple bonds, need to be reduced without affecting the protected amine. masterorganicchemistry.comsemanticscholar.orgresearchgate.net
Therefore, catalytic hydrogenation is not a viable strategy for the removal of the Boc group from tert-butyl 5-amino-2-methoxybenzylcarbamate. Instead, its utility lies in enabling selective transformations elsewhere on the molecule. For instance, if a nitro group were present on the aromatic ring, it could be selectively reduced to a primary amine using reagents like Palladium on carbon (Pd/C) and hydrogen gas (H₂) or transfer hydrogenation conditions with hydrazine (B178648), leaving the N-Boc group fully intact. researchgate.netatlantis-press.com
Table 2: Compatibility of N-Boc Group with Catalytic Hydrogenation
| Reaction | Reagents | N-Boc Group Status | Reference(s) |
| General Hydrogenation | H₂, Pd/C | Stable | researchgate.net |
| Transfer Hydrogenation | Hydrazine, Pd/C | Stable | researchgate.net |
| Nitrile Reduction | H₂, Raney Nickel | Stable | nih.gov |
| Nitro Group Reduction | Hydrazine hydrate (B1144303), FeCl₃ | Stable | atlantis-press.comresearchgate.net |
While acidic cleavage is standard, several alternative methods have been developed for N-Boc deprotection, which can be particularly useful for substrates that are sensitive to strong acids. fishersci.co.uksemanticscholar.org These methods often employ Lewis acids, thermal energy, or basic conditions for highly activated systems. semanticscholar.org
Lewis acids such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and trimethylsilyl (B98337) iodide (TMSI) can facilitate the cleavage of the Boc group under milder, non-protic conditions. semanticscholar.orgresearchgate.net Thermolytic cleavage at high temperatures (e.g., 150-180°C) can also effect deprotection, often under solvent-free or high-boiling solvent conditions. masterorganicchemistry.comsemanticscholar.org In specific cases where the nitrogen atom is part of a highly activated system, such as a pyrrole, basic conditions have been shown to remove the Boc group. semanticscholar.orgresearchgate.net More novel, "green" approaches include the use of boiling water or solid catalysts like Montmorillonite K10 clay. nih.govsemanticscholar.orgresearchgate.net
Table 3: Selected Alternative N-Boc Deprotection Methods
| Method Type | Reagent(s) | Conditions | Reference(s) |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temp | fishersci.co.uksemanticscholar.orgjk-sci.com |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM), Room Temp | fishersci.co.uksemanticscholar.org |
| Thermal | Heat | 150-180°C | masterorganicchemistry.comsemanticscholar.org |
| Neutral / Green | Boiling Water | Reflux Temperature | nih.govsemanticscholar.orgresearchgate.net |
| Solid Acid Catalyst | Montmorillonite K10 Clay | Dichloroethane | semanticscholar.orgjk-sci.com |
| Mild/Neutral | Oxalyl Chloride / Methanol | Room Temperature, 1-4h | nih.gov |
Functionalization Reactions at the Primary Amine Moiety
The primary aromatic amine in this compound is a key site for synthetic elaboration. Its nucleophilic character allows for a variety of bond-forming reactions, enabling the construction of more complex molecular architectures while the benzylamine (B48309) remains protected.
The primary amine readily undergoes acylation and sulfonylation reactions with corresponding acyl halides, anhydrides, or sulfonyl chlorides. These reactions proceed via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl or sulfonyl center, leading to the formation of stable amide or sulfonamide linkages, respectively. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically required to neutralize the acidic byproduct (e.g., HCl).
This reactivity is fundamental for building larger structures, such as in the synthesis of kinase inhibitors where the formation of an acrylamide (B121943) moiety at a similar primary amine is a key step.
Table 4: Reagents for Amide and Sulfonamide Formation
| Transformation | Reagent Class | Example Reagent(s) | Product Functional Group |
| Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride | Amide |
| Acylation | Acid Anhydride | Acetic anhydride | Amide |
| Sulfonylation | Sulfonyl Halide | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |
The primary amine can be converted into secondary or tertiary amines through alkylation or reductive amination.
Direct Alkylation involves the reaction of the amine with an alkyl halide. This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.
Reductive Amination offers a more controlled and widely used method for preparing higher-order amines. osaka-u.ac.jp This process involves the initial reaction of the primary amine with an aldehyde or ketone to form a Schiff base or imine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to yield the corresponding secondary amine. nih.gov The process can be repeated with a second, different carbonyl compound to generate a tertiary amine with two distinct alkyl groups. This method avoids the over-alkylation issues common with direct alkylation. nih.gov
Table 5: Methods for N-Alkylation of the Primary Amine
| Method | Reagents | Intermediate | Product |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | N/A | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Imine / Schiff Base | Secondary/Tertiary Amine |
Formation of Ureas, Thioureas, and Secondary Carbamates
The primary aromatic amine at the C5 position of this compound is a versatile nucleophile, enabling the synthesis of a variety of derivatives, including ureas, thioureas, and secondary carbamates. These transformations typically involve the reaction of the amino group with suitable electrophilic partners.
Ureas: The reaction of the 5-amino group with an isocyanate (R-N=C=O) provides a direct route to N,N'-disubstituted ureas. The mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the stable urea (B33335) linkage. The use of sterically hindered isocyanates, such as tert-butyl isocyanate, is common in organic synthesis. google.com
Thioureas: Analogous to urea formation, thioureas are synthesized by reacting the primary amine with an isothiocyanate (R-N=C=S). This reaction is a cornerstone for creating sulfur-containing heterocycles and other molecules of pharmaceutical interest. kiku.dk An alternative and efficient method for preparing isothiocyanates, which can then react with the title compound, involves the conversion of a primary amine to a dithiocarbamate (B8719985) using carbon disulfide, followed by desulfurization with reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalytic amount of an amine base like DMAP or DABCO. kiku.dkresearchgate.net
Secondary Carbamates: The synthesis of secondary carbamates from the 5-amino group can be achieved by acylation with chloroformates (R-O-CO-Cl). This reaction proceeds via nucleophilic acyl substitution, where the amine displaces the chloride leaving group to form the carbamate (B1207046) bond.
The following table summarizes the general synthetic transformations starting from this compound.
| Derivative Class | Electrophilic Reagent | General Product Structure |
| Urea | Isocyanate (R-N=C=O) | |
| Thiourea | Isothiocyanate (R-N=C=S) | |
| Secondary Carbamate | Chloroformate (R-O-CO-Cl) |
Electrophilic Aromatic Substitution Reactions on the Methoxybenzyl Ring System
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two potent electron-donating groups: the 5-amino (-NH2) group and the 2-methoxy (-OCH3) group. Both substituents are ortho, para-directing, which strongly influences the regioselectivity of substitution reactions. brainly.inquora.com
The regiochemical outcome of the halogenation of this compound is dictated by the combined directing effects of the substituents.
5-Amino Group: This is a powerful activating group that directs incoming electrophiles to the ortho (C4, C6) and para (C2, already substituted) positions relative to itself.
2-Methoxy Group: This is also a strong activating group, directing electrophiles to its ortho (C1, C3) and para (C5, already substituted) positions. quora.com
The amino group is generally a stronger activating and directing group than the methoxy (B1213986) group. Therefore, the positions most susceptible to electrophilic attack are C4 and C6. The high reactivity of similarly substituted aromatic systems, like anisole, often requires mild reaction conditions to prevent polysubstitution. libretexts.org For instance, bromination with N-bromosuccinimide (NBS) or molecular bromine under controlled, low-temperature conditions would be expected to yield a mixture of 4-halo and 6-halo derivatives, with the potential for di-halogenation if conditions are not carefully managed. The steric hindrance from the adjacent tert-butyl 2-methoxybenzylcarbamate group at C1 might influence the ratio of C6 to C4 substitution.
Direct nitration of the highly activated ring system of this compound presents significant challenges, including the risk of oxidation by strong nitric acid and a lack of regiocontrol, potentially leading to multiple products. A more controlled and synthetically useful approach involves the reduction of a pre-installed nitro group.
Research has detailed the successful reduction of a nitro-group on a closely related precursor to afford an amino-derivative. atlantis-press.comresearchgate.net Specifically, a compound featuring a 5-nitro substituent was efficiently reduced to the corresponding 5-amino compound. atlantis-press.com This transformation highlights a reliable method for introducing the key amino functionality onto this ring system. The reaction proceeds with high yield, demonstrating its efficacy. atlantis-press.com
The table below outlines the reported experimental conditions for this key reduction step. atlantis-press.com
| Starting Material | Reagents | Solvent | Conditions | Yield |
| {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 80% Hydrazine hydrate, FeCl3, Activated Carbon | Ethanol | 80 °C, 1 hour | 98% |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Derivatives of this compound
The functional groups on this compound and its derivatives can serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The primary amino group at the C5 position is a suitable nucleophile for Buchwald-Hartwig amination. wikipedia.orgrsc.org This palladium-catalyzed reaction allows for the coupling of the amine with various aryl halides or triflates to construct diarylamine structures. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a bulky phosphine (B1218219) ligand, and a base. libretexts.org
Furthermore, derivatives of the title compound can be prepared to participate in other coupling reactions. For example, the 5-amino group could be converted to a halide (e.g., bromide) via a Sandmeyer-type reaction. This resulting aryl bromide would be an excellent substrate for Suzuki-Miyaura cross-coupling reactions. nih.gov The Suzuki reaction, which couples an organohalide with an organoboron species, is a robust method for forming C-C bonds and is compatible with a wide range of functional groups, including those found on substituted anilines. rsc.orgresearchgate.netresearchgate.net
The table below summarizes potential cross-coupling strategies involving the title compound or its derivatives.
| Coupling Reaction | Required Substrate | Coupling Partner | Typical Catalyst System | Resulting Bond |
| Buchwald-Hartwig Amination | This compound | Aryl Halide/Triflate (Ar-X) | Pd source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N (Aryl-Aryl) |
| Suzuki-Miyaura Coupling | 5-Bromo-derivative of the title compound | Boronic Acid/Ester (R-B(OR)₂) | Pd source (e.g., Pd(OAc)₂), Ligand, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl/Alkyl) |
Applications of Tert Butyl 5 Amino 2 Methoxybenzylcarbamate As a Strategic Synthetic Intermediate
Role in the Elaboration of Complex Heterocyclic Ring Systems
The bifunctional nature of tert-butyl 5-amino-2-methoxybenzylcarbamate, possessing both a nucleophilic amino group and a benzyl (B1604629) carbamate (B1207046), makes it a theoretically useful precursor for the synthesis of various heterocyclic systems. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective unmasking of the benzylamine (B48309) functionality under acidic conditions, providing a strategic handle for synthetic transformations.
While the core structure of this compound is amenable to cyclization reactions that could form pyridine (B92270) or pyrimidine (B1678525) rings, specific examples of its use in this context are not well-documented in peer-reviewed literature. Structurally related compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, have been utilized as key intermediates in the synthesis of pyrimidine-based pharmaceutical agents like omisertinib. researchgate.netorganic-chemistry.orgatlantis-press.comatlantis-press.comresearchgate.net This suggests a potential, though not explicitly demonstrated, utility for the title compound in the synthesis of analogous heterocyclic structures. The general strategy would likely involve the reaction of the amino group with a suitable 1,3-dicarbonyl compound or its equivalent to construct the pyridine or pyrimidine ring.
The synthesis of indole (B1671886) and benzofuran (B130515) scaffolds typically requires precursors that can undergo cyclization onto the benzene (B151609) ring. While the methoxy (B1213986) and amino substituents on the aromatic ring of this compound could influence the regioselectivity of such reactions, there are no specific published methods detailing its use for the construction of indole or benzofuran systems. General synthetic strategies for indoles often involve the Fischer, Bischler-Möhlau, or Larock indole synthesis, none of which directly utilize a starting material with the substitution pattern of the title compound.
The construction of quinoline (B57606) and isoquinoline (B145761) ring systems, such as through the Skraup, Doebner-von Miller, or Bischler-Napieralski reactions, requires specific functionalities on the aniline (B41778) or phenethylamine (B48288) precursors. There is a lack of reported studies demonstrating the application of this compound in the synthesis of quinoline or isoquinoline derivatives.
Utilization in the Modular Construction of Peptidomimetics and Oligomers
The amino acid-like fragment within this compound suggests its potential as a building block in the synthesis of peptidomimetics and other oligomers. The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. However, specific examples of its use in the modular construction of peptidomimetics or oligomers have not been reported.
Precursor in the Synthesis of Labeled Compounds for Mechanistic and Isotopic Investigations
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of a labeled version of this compound, for instance with 13C or 15N, would be synthetically feasible. This labeled precursor could then be used to trace the fate of the molecule in subsequent chemical transformations or biological systems. Despite this potential, there are no published reports on the synthesis or use of isotopically labeled this compound for mechanistic or isotopic investigations.
Computational and Theoretical Investigations on Tert Butyl 5 Amino 2 Methoxybenzylcarbamate
Conformational Analysis and Molecular Dynamics Simulations
No published studies were identified that specifically detail the conformational landscape or dynamic behavior of Tert-butyl 5-amino-2-methoxybenzylcarbamate. Such studies would typically involve computational methods to identify low-energy conformers, rotational barriers, and the flexibility of the molecule in various solvent environments. Molecular dynamics simulations, which would provide insights into its behavior over time at an atomistic level, are also absent from the available literature.
Quantum Chemical Calculations of Electronic Structure and Reactivity
There is a lack of specific quantum chemical calculations reported for this compound. This type of investigation is crucial for understanding the fundamental electronic properties of a molecule. Key parameters that would be determined through methods like Density Functional Theory (DFT) include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and hyperconjugative interactions within the molecule, further elucidating its electronic structure.
Without dedicated studies, data for these electronic properties are not available.
Prediction of Structure-Reactivity Relationships in Chemical Transformations
Due to the absence of the foundational computational data described in the preceding sections, no predictive models for the structure-reactivity relationships of this compound in various chemical transformations have been published. Establishing these relationships requires a systematic computational study of how modifications to its molecular structure would influence its reactivity, which has not been undertaken in the available literature.
Advanced Analytical Methodologies for Characterization and Process Monitoring in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress
High-resolution NMR spectroscopy is the cornerstone for the structural determination of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of Tert-butyl 5-amino-2-methoxybenzylcarbamate.
¹H NMR: This technique would confirm the presence of all protons and their respective chemical environments. Key expected signals would include:
A singlet integrating to nine protons for the magnetically equivalent protons of the tert-butyl group.
Singlets for the methoxy (B1213986) (-OCH₃) and amine (-NH₂) protons.
A doublet for the benzylic methylene (B1212753) (-CH₂-) protons, coupled to the adjacent carbamate (B1207046) proton.
A signal for the carbamate (-NH-) proton.
Distinct signals in the aromatic region corresponding to the three protons on the substituted benzene (B151609) ring. The progress of a synthesis reaction could be monitored by observing the disappearance of signals from starting materials and the appearance of signals corresponding to the product.
¹³C NMR: This would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (e.g., sp³, sp²). Signals for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the aromatic carbons would be key identifiers.
A hypothetical data table for the expected ¹H NMR signals is presented below to illustrate its application.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |
| Methoxy (OCH₃) | 3.7 - 3.9 | Singlet | 3H |
| Benzylic (CH₂) | 4.1 - 4.3 | Doublet | 2H |
| Amine (NH₂) | 3.5 - 5.0 (broad) | Singlet | 2H |
| Carbamate (NH) | 5.0 - 5.5 | Triplet (broad) | 1H |
| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplets | 3H |
Note: This table is illustrative and based on general chemical shift values; actual experimental values are not available.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules like the target compound. It would be used to determine the molecular weight by observing the protonated molecular ion [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, might also be detected.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is a definitive method for confirming the molecular formula, C₁₃H₂₀N₂O₃.
Fragmentation Analysis: By increasing the energy in the mass spectrometer (tandem MS or MS/MS), the molecular ion can be fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. A characteristic fragment would be the loss of the tert-butyl group or the entire Boc protecting group.
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | 253.15 | Protonated Molecular Ion |
| [M+Na]⁺ | 275.13 | Sodium Adduct |
| [M-C₄H₈+H]⁺ | 197.09 | Loss of isobutylene (B52900) from the Boc group |
| [M-Boc+H]⁺ | 153.09 | Loss of the Boc protecting group |
Note: This table contains calculated values based on the compound's structure. Experimental data is required for confirmation.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatography is fundamental for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile compounds. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid, would be suitable. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Due to the low volatility and polar nature of the amino and carbamate groups, direct GC analysis of this compound would be challenging. Derivatization of the polar groups would likely be necessary to increase volatility and improve peak shape.
Spectroscopic Techniques for Functional Group Analysis (e.g., IR, UV-Vis)
Other spectroscopic methods provide complementary information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. Key expected absorption bands for this compound would include:
N-H stretching vibrations for the primary amine and the carbamate.
C=O stretching for the carbamate carbonyl group.
C-O stretching for the ether and carbamate groups.
Aromatic C-H and C=C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The presence of the substituted benzene ring would result in characteristic absorbance maxima in the UV region.
Future Directions and Emerging Research Avenues for Tert Butyl 5 Amino 2 Methoxybenzylcarbamate
Development of Novel Catalytic Systems for Synthesis and Derivatization
The synthesis and derivatization of carbamates, including Tert-butyl 5-amino-2-methoxybenzylcarbamate, are continually evolving with the quest for more efficient, selective, and sustainable catalytic methods. Future research is anticipated to focus on several key areas:
Advanced Homogeneous and Heterogeneous Catalysis: While traditional methods for carbamate (B1207046) synthesis are well-established, there is a drive towards the development of novel catalysts that offer higher yields, milder reaction conditions, and improved functional group tolerance. For the synthesis of Boc-protected amines, research into lanthanide(III)-based catalysts and sulfated tungstate (B81510) has shown promise for chemoselective N-tert-butyloxycarbonylation under solvent-free conditions. researchgate.net The development of heterobimetallic dinuclear lanthanide alkoxide complexes as acid-base bifunctional catalysts also presents a promising avenue for the synthesis of carbamates from dialkyl carbonates and amines with high activity and a broad substrate scope. researchgate.net
Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of catalytic systems for enantioselective transformations is a significant area of interest. For instance, the scandium-bipyridine catalyzed, enantioselective aminolysis of aromatic meso-epoxides has been developed to produce Boc-protected 1,2-amino alcohols in good yields and enantioselectivities. arkat-usa.orgresearchgate.net Such methodologies could be adapted for the asymmetric derivatization of the amino group in this compound.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Research into the use of photocatalysts for the derivatization of benzylamines and related compounds could open up new reaction pathways for this compound, enabling novel transformations under mild conditions.
| Catalytic Approach | Potential Catalyst Type | Key Advantages | Relevant Research Area |
| N-Boc Protection | Lanthanide(III), Sulfated Tungstate | Solvent-free conditions, high chemoselectivity | Synthesis of Carbamates |
| Carbamate Synthesis | Heterobimetallic Lanthanide Alkoxides | High activity, broad substrate scope | General Carbamate Synthesis |
| Enantioselective Aminolysis | Scandium-Bipyridine Complexes | Good yields and enantioselectivities | Asymmetric Synthesis |
| Photocatalysis | Porphycene-based photocatalysts | Mild reaction conditions, novel transformations | Derivatization of Benzylamines |
Integration into Flow Chemistry Platforms for Continuous Production
The shift from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, scalability, and process control. The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising future direction.
Improved Safety and Efficiency: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better control over reaction parameters, such as temperature and mixing, which can lead to higher yields and reduced side reactions. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multi-step synthetic sequences into a single continuous process, eliminating the need for isolation and purification of intermediates. A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the synthesis of valuable Cbz-carbamate products. nih.govresearchgate.netbeilstein-journals.org This approach could be adapted for the streamlined production of derivatives of this compound.
Scalability: Scaling up reactions in continuous flow systems is often more straightforward than in batch processes, as it typically involves running the system for a longer duration or using parallel reactors. researchgate.net This facilitates a smoother transition from laboratory-scale synthesis to industrial production.
| Flow Chemistry Advantage | Application to this compound | Research Example |
| Enhanced Safety & Control | Precise temperature and mixing control during synthesis and derivatization. | General principles of continuous flow manufacturing. |
| Telescoped Reactions | Multi-step derivatizations without intermediate isolation. | Continuous flow synthesis of Cbz-carbamates. nih.govresearchgate.netbeilstein-journals.org |
| Simplified Scale-up | Straightforward transition from lab to industrial production. | Scaling up continuous-flow systems for biaryl synthesis. researchgate.net |
Exploration of Bio-Catalytic and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The application of enzymes and whole-cell systems to the synthesis and modification of this compound is a largely unexplored but potentially fruitful area of research.
Enzymatic Synthesis of Carbamates: Recent research has demonstrated the use of promiscuous esterases, such as the esterase from Pyrobaculum calidifontis VA1 (PestE), for the synthesis of carbamates from various amines and carbonates in aqueous media. nih.gov This biocatalytic approach could be investigated for the synthesis of this compound itself, offering a more environmentally friendly route.
Enzymatic Derivatization: Enzymes such as lipases and proteases can be used for the selective modification of functional groups. Immobilized Candida antarctica lipase (B570770) B (CALB) has been used in a continuous flow system to selectively transform residual benzyl (B1604629) alcohol, simplifying product purification. nih.govresearchgate.net Similar strategies could be developed for the enzymatic derivatization of the amino or carbamate groups of the target molecule.
Whole-Cell Biotransformations: The use of plant materials and microorganisms as biocatalysts for reductions and other transformations is a growing field. sphinxsai.com For example, various plant extracts have been shown to reduce aromatic aldehydes. sphinxsai.com The potential for biotransformation of this compound using such systems to create novel, functionalized derivatives warrants investigation.
| Biocatalytic Method | Enzyme/System | Potential Transformation | Advantage |
| Carbamate Synthesis | Esterases (e.g., PestE) | Synthesis from amine precursor and a carbonate | Aqueous media, high yields. nih.gov |
| Selective Derivatization | Lipases (e.g., CALB) | Modification of functional groups, impurity removal | High selectivity, mild conditions. nih.govresearchgate.net |
| Biotransformation | Plant cell extracts | Reduction or other modifications of the aromatic ring | Green and sustainable approach. sphinxsai.com |
Potential in the Synthesis of Advanced Materials and Polymer Scaffolds
The functional groups present in this compound—a primary amine (after deprotection), a carbamate, and a methoxy-substituted aromatic ring—make it an interesting building block for the synthesis of advanced materials and polymers.
Polymer Synthesis: The amine functionality, once deprotected, can be used as a monomer in polymerization reactions. For example, 4-methoxybenzylamine (B45378), a related compound, is used in the synthesis of functionalized organopolyphosphazenes for in vivo applications. sigmaaldrich.com Similarly, the deprotected form of this compound could be incorporated into polyamides, polyimides, or other polymers to impart specific properties.
Functional Materials: The aromatic core and the potential for further functionalization make this compound a candidate for the synthesis of materials with specific optical, electronic, or biological properties. Fatty acid amides derived from 4-methoxybenzylamine have been synthesized and evaluated for their antimicrobial and DNA binding activities. nih.gov This suggests that derivatives of this compound could be explored for similar applications.
Multicomponent Reactions for Polymer Synthesis: Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), offer a powerful tool for the synthesis of complex molecules and polymers from simple starting materials. researchgate.net The amine functionality of deprotected this compound could participate in such reactions to create novel polymer scaffolds with diverse side chains.
| Application Area | Material Type | Potential Role of the Compound | Related Research |
| Polymer Chemistry | Polyamides, Polyimides, Organophosphazenes | As a monomer after deprotection of the amine group. | Synthesis of organopolyphosphazenes from 4-methoxybenzylamine. sigmaaldrich.com |
| Functional Materials | Antimicrobial agents, DNA-binding molecules | As a scaffold for derivatization with fatty acids or other functional moieties. | Fatty acid amides of 4-methoxybenzylamine. nih.gov |
| Polymer Scaffolds | Diverse functional polymers | As a component in multicomponent polymerization reactions like the Ugi reaction. | Polymerization of amino acids via U-4CR. researchgate.net |
While direct research on the future applications of this compound is currently limited, the broader context of carbamate chemistry and the chemistry of related functionalized aromatic compounds points to a rich landscape of possibilities. The development of novel catalytic systems, the adoption of continuous flow manufacturing, the exploration of biocatalytic methods, and the application in materials science are all promising avenues for future research. As the demand for sophisticated chemical entities and sustainable synthetic methodologies grows, the potential of versatile intermediates like this compound will undoubtedly continue to be explored and realized.
Q & A
Q. How can isotopic labeling (e.g., ¹¹C) enhance pharmacokinetic studies of this compound?
- Method : Incorporate ¹¹C via Pd-mediated cross-coupling (e.g., using [¹¹C]methyl iodide) to track biodistribution via PET imaging, as demonstrated for tert-butyl carbamate-protected amino acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
